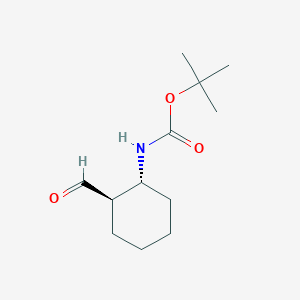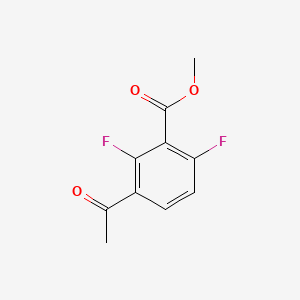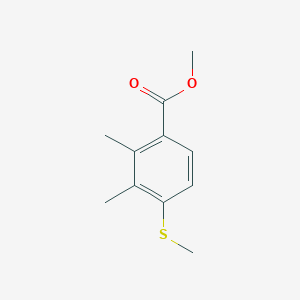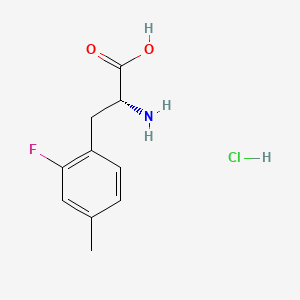
(4-Ethoxy-2,5-difluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-2,5-difluorophenyl)methanol is an organic compound with the molecular formula C9H10F2O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with ethoxy and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2,5-difluorophenyl)methanol typically involves the reaction of 4-ethoxy-2,5-difluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-2,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and difluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Ethoxy-2,5-difluorobenzaldehyde or 4-ethoxy-2,5-difluorobenzoic acid.
Reduction: 4-Ethoxy-2,5-difluorotoluene.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Ethoxy-2,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenylmethanol derivatives. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.
Medicine: Research into its potential pharmacological activities is ongoing. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for functionalized materials.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-2,5-difluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The ethoxy and difluoro substituents can affect the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
(4-Ethoxy-2,3-difluorophenyl)methanol: Similar structure but with different positions of the difluoro groups.
(4-Ethoxy-2,6-difluorophenyl)methanol: Another isomer with different positions of the difluoro groups.
(4-Methoxy-2,5-difluorophenyl)methanol: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
(4-Ethoxy-2,5-difluorophenyl)methanol is unique due to the specific positioning of the ethoxy and difluoro groups on the phenyl ring. This arrangement can influence its chemical reactivity, physical properties, and biological activity. The presence of both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups creates a unique electronic environment, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
(4-ethoxy-2,5-difluorophenyl)methanol |
InChI |
InChI=1S/C9H10F2O2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4,12H,2,5H2,1H3 |
Clave InChI |
QXPDIGLXBJEKAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)F)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(7-Chloro-3-ethyl-4-oxo-2-quinazolinyl)propyl]-3-(3-chlorophenyl)-1-propylurea](/img/structure/B14024456.png)
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14024463.png)
![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)

![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)


![(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14024510.png)

